2-Amino-1-(6-methoxy-2-pyridinyl)ethanol 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13440743
InChI: InChI=1S/C8H12N2O2/c1-12-8-4-2-3-6(10-8)7(11)5-9/h2-4,7,11H,5,9H2,1H3
SMILES: COC1=CC=CC(=N1)C(CN)O
Molecular Formula: C8H12N2O2
Molecular Weight: 168.19 g/mol

2-Amino-1-(6-methoxy-2-pyridinyl)ethanol

CAS No.:

Cat. No.: VC13440743

Molecular Formula: C8H12N2O2

Molecular Weight: 168.19 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-1-(6-methoxy-2-pyridinyl)ethanol -

Specification

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
IUPAC Name 2-amino-1-(6-methoxypyridin-2-yl)ethanol
Standard InChI InChI=1S/C8H12N2O2/c1-12-8-4-2-3-6(10-8)7(11)5-9/h2-4,7,11H,5,9H2,1H3
Standard InChI Key DMHOYTZIJVAEIO-UHFFFAOYSA-N
SMILES COC1=CC=CC(=N1)C(CN)O
Canonical SMILES COC1=CC=CC(=N1)C(CN)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a pyridine ring substituted with a methoxy group at the 6-position and an ethanolamine side chain at the 2-position. The chiral center at the ethanol carbon (C1) confers stereochemical sensitivity, necessitating enantioselective synthesis for pharmaceutical applications .

Table 1: Structural and Computational Data

PropertyValue/DescriptionSource
Molecular FormulaC8H12N2O2\text{C}_8\text{H}_{12}\text{N}_2\text{O}_2PubChem
Molecular Weight168.19 g/molSigma-Aldrich
SMILESCOC1=CC=CC(=N1)C(CO)NPubChem
InChI KeyDMHOYTZIJVAEIO-UHFFFAOYSA-NSigma-Aldrich
Topological Polar Surface Area80.4 ŲPubChem

Physical Properties

The compound is a solid at room temperature with moderate solubility in polar solvents such as methanol and ethanol. Limited data exist on its melting point, boiling point, or partition coefficient (LogP), though computational predictions suggest a LogP of ~0.73, indicating balanced hydrophilicity .

Synthetic Methodologies

Asymmetric Catalysis

A scalable route involves the oxazaborolidine-catalyzed borane reduction of a ketone precursor. For example, 3-acetylpyridine derivatives undergo enantioselective reduction to yield the (R)- or (S)-enantiomer with >90% enantiomeric excess (ee) under optimized conditions . Key parameters include:

  • Catalyst Loading: 5–10 mol% oxazaborolidine.

  • Temperature: −20°C to 25°C, with lower temperatures favoring higher ee.

  • Solvent: Tetrahydrofuran (THF) or dichloromethane.

Table 2: Optimization of Reductive Amination

ParameterOptimal RangeImpact on Yield/ee
Catalyst(R)-Oxazaborolidineee ↑ by 30%
Reaction Time12–24 hYield ↑ to 85%
Substrate AdditionSlow (0.5 mL/min)ee ↑ to 92%

Multi-Step Synthesis

Alternative routes involve:

  • Methoxylation: Substitution of a halogen (e.g., chlorine) at the 6-position using sodium methoxide in methanol .

  • Amination: Nucleophilic substitution with ammonia or protected amines to introduce the ethanolamine side chain .

  • Chiral Resolution: Separation of enantiomers via chiral chromatography or enzymatic resolution.

Biological and Pharmacological Applications

CompoundLD₅₀ (Rat, oral)Eye Irritation Threshold
2-Amino-1-(6-methoxy-2-pyridinyl)ethanolNot testedNot tested
6-Methoxy-2-methylaminopyridine>2,000 mg/kg5% solution
2-Amino-6-methoxypyridine1,250 mg/kg2% solution

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for kinase inhibitors and proteasome regulators. For example, derivative 5o (a pyridone dicarbonitrile) exhibits IC₅₀ = 0.02 mM against glioblastoma cells .

Catalysis and Material Science

Pyridine ethanolamines act as ligands in asymmetric catalysis, improving ee in ketone reductions by 15–20% compared to traditional ligands .

Challenges and Future Directions

  • Stereochemical Purity: Scalable enantioselective synthesis remains a bottleneck.

  • Toxicity Profiling: In vivo studies are needed to establish NOAEL (No Observed Adverse Effect Level).

  • Drug Delivery: Prodrug strategies (e.g., esterification) could enhance bioavailability.

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